molecular formula C11H15NO3 B1303061 Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate CAS No. 70275-54-6

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Cat. No.: B1303061
CAS No.: 70275-54-6
M. Wt: 209.24 g/mol
InChI Key: PTGMINZYLYOVNN-UHFFFAOYSA-N
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Description

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is a carbamate derivative featuring an ethyl carbamate group linked to a phenethyl chain substituted with a para-hydroxyphenyl moiety. Carbamates are widely studied for their versatility in organic synthesis, medicinal chemistry, and material science due to their tunable reactivity and biological activity. The hydroxyphenyl group in this compound may enhance hydrogen bonding and receptor interactions, distinguishing it from simpler carbamates .

Preparation Methods

General Synthetic Strategies for Carbamates

Carbamates are typically synthesized via the reaction of amines or alcohols with carbamoyl chlorides or isocyanates. The preparation of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate specifically involves the formation of a carbamate linkage between the ethyl carbamate moiety and the 2-(4-hydroxyphenyl)ethyl group.

Zinc Chloride-Catalyzed Carbamate Synthesis

A recent and efficient method for carbamate synthesis involves zinc chloride as a catalyst, reacting carbamoyl chlorides with alcohols or amines under mild conditions. The mechanism proceeds via:

  • Formation of an isocyanate intermediate from carbamoyl chloride and zinc chloride.
  • Nucleophilic attack by the amine or alcohol on the isocyanate.
  • Proton abstraction and carbamate formation with HCl as a byproduct.

This method has been demonstrated to yield carbamates in moderate to high yields depending on solvent and temperature conditions.

Solvent Temperature (°C) Time (h) Yield (%)
Toluene 30 12 86
Benzene 30 16 76
Tetrahydrofuran (THF) 30 15 70
Ethyl acetate 30 14 59
Acetonitrile 30 16 56

Note: Dichloromethane (DCM) and other solvents showed lower yields under similar conditions.

Direct Carbamate Formation from Amines and Ethyl Chloroformate

This compound can be synthesized by reacting 2-(4-hydroxyphenyl)ethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The base neutralizes the hydrochloric acid generated during the reaction, preventing side reactions.

  • Typical reaction conditions:
    • Solvent: Dichloromethane or similar inert solvent
    • Temperature: 0–5 °C to control reaction rate and minimize side products
    • Reaction time: Several hours until completion
  • Purification: Crystallization or chromatographic techniques to isolate the pure carbamate.

This method is widely used in laboratory and industrial settings due to its straightforwardness and relatively high yield.

Phosgene-Free Synthesis Approaches

Industrial and environmentally conscious methods avoid phosgene due to its toxicity. Alternative routes involve:

  • Using carbamoyl chlorides generated in situ without phosgene.
  • Employing ammonia gas and ethyl chloroformate derivatives under controlled conditions to form ethyl carbamate derivatives without phosgene exposure.

These methods emphasize safety and sustainability while maintaining efficiency.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Zinc chloride-catalyzed Carbamoyl chloride, ZnCl2, amine/alcohol 30 °C, 12–24 h 55–86 Mild conditions, catalyst recyclable Requires carbamoyl chloride
Ethyl chloroformate + amine Ethyl chloroformate, 2-(4-hydroxyphenyl)ethylamine, base 0–5 °C, several hours High (typically >70) Simple, high purity product Requires careful acid neutralization
Phosgene-free industrial method Ammonia gas, ethyl chloroformate derivatives Controlled industrial setup Moderate to high Safer, environmentally friendly Requires specialized equipment

Detailed Research Findings

  • Zinc chloride catalysis has been shown to facilitate carbamate formation with good selectivity and yields, especially in solvents like toluene and benzene.
  • The reaction mechanism involves an isocyanate intermediate, which is key to the efficient formation of the carbamate bond.
  • The direct reaction of 2-(4-hydroxyphenyl)ethylamine with ethyl chloroformate under low temperature and base presence is a classical and reliable method, producing this compound with high purity and yield.
  • Phosgene-free methods are gaining industrial interest due to safety and environmental concerns, using alternative reagents and reaction conditions to avoid toxic intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the hydroxyphenyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbamate group.

    Substitution: The hydroxy group in the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate has been investigated for its pharmacological properties:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases. For instance, it exhibited an IC50 value of 36.05 µM for acetylcholinesterase and 22.23 µM for butyrylcholinesterase, indicating significant potential for therapeutic applications in treating conditions like Alzheimer's disease.
EnzymeIC50 (µM)Selectivity Index
Acetylcholinesterase36.05Not specified
Butyrylcholinesterase22.232.26
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which are essential for protecting cells from oxidative stress. This is particularly relevant in developing treatments for inflammatory diseases.

Environmental Science

This compound is also being explored for its environmental applications:

  • Pesticide Development : Its structural properties make it a candidate for developing new insect growth regulators, which can be beneficial in agricultural practices by controlling pest populations without harming beneficial insects.
  • Biodegradability Studies : Research on the degradation pathways of this compound in environmental settings indicates its potential as a biodegradable alternative to more persistent organic pollutants.

Neuroprotective Effects

A study published in a peer-reviewed journal highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The results indicated that the compound could significantly reduce cell mortality rates when exposed to oxidative agents, suggesting its potential use in neuroprotective therapies.

Anti-inflammatory Activity

Another notable case study focused on the anti-inflammatory properties of this compound. In vitro experiments showed that it could effectively reduce levels of pro-inflammatory cytokines in cultured cells, indicating its potential application in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Carbamate Derivatives

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Key Substituents Notable Properties
Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (hypothetical) C₁₁H₁₅NO₃ Ethyl carbamate + 4-hydroxyphenethyl Potential antioxidant/anti-inflammatory activity; enhanced polarity due to hydroxyl group
Ethyl N-phenylcarbamate C₉H₁₁NO₂ Phenyl group Simpler structure; used as a precursor in synthesis; limited biological activity
Ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate C₁₅H₁₄N₂O₆S Nitrophenylsulfonyl group High reactivity in nucleophilic substitutions; explored in enzyme inhibition studies
Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate C₁₃H₁₇NO₄ Chroman-hydroxyl + carbamate Antioxidant and anti-inflammatory properties; chroman enhances stability
Methyl (2-fluorophenyl)carbamate C₈H₈FNO₂ Fluorophenyl group Improved metabolic stability due to fluorine; studied in CNS drug development
Ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate C₁₃H₁₇NO₂ Indene-methyl group Rigid bicyclic structure; potential analgesic activity

Key Findings:

Electron-Withdrawing Groups: Nitro (e.g., in Ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate) and sulfonyl groups increase electrophilicity, favoring reactions with nucleophiles such as amines or thiols . Halogen Substitution: Fluorine in methyl (2-fluorophenyl)carbamate improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

Rigid structures like Ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate demonstrate how steric effects influence target selectivity in drug design .

Synthetic Flexibility :

  • Ethyl carbamates with aromatic substituents (e.g., nitrophenylsulfonyl) are synthesized via nucleophilic substitutions or SNAr reactions, while hydroxylated derivatives often require protective group strategies .

Unique Features of this compound

  • Dual Reactivity : The carbamate group enables hydrolysis to release amines, while the hydroxyphenyl moiety allows for further derivatization (e.g., glycosylation or sulfonation) .
  • Biological Potential: Similar hydroxyphenyl-containing compounds (e.g., N-[2-(4-hydroxyphenyl)ethyl]docosanamide) show activity in modulating cellular signaling pathways, suggesting possible applications in neurodegenerative or inflammatory diseases .

Biological Activity

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate, a synthetic organic compound belonging to the carbamate class, has garnered attention for its diverse biological activities. Its unique structure, which features an ethyl group linked to a carbamate functional group and a phenolic moiety, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of ethyl chloroformate with 2-(4-hydroxyphenyl)ethylamine, typically in the presence of a base like triethylamine. The general reaction scheme is as follows:

C2H5OCOCl+H2NCH2CH2C6H4OHC2H5OCO NHCH2CH2C6H4OH+HCl\text{C}_2\text{H}_5\text{OCOCl}+\text{H}_2\text{NCH}_2\text{CH}_2\text{C}_6\text{H}_4\text{OH}\rightarrow \text{C}_2\text{H}_5\text{OCO NHCH}_2\text{CH}_2\text{C}_6\text{H}_4\text{OH}+\text{HCl}

This synthesis is typically performed at low temperatures to ensure high yields and minimize side reactions.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the carbamate group may act as a reversible inhibitor by forming covalent bonds with nucleophilic sites in proteins, leading to temporary inactivation of enzymatic functions.

Antioxidant Activity

This compound has been studied for its antioxidant properties , which are beneficial in dermatological applications such as treating skin inflammation and erythema. Its ability to scavenge free radicals makes it a candidate for formulations aimed at reducing oxidative stress in skin cells.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Toxicological Studies

Despite its therapeutic potential, this compound must be handled with caution due to potential toxic effects. Studies have indicated that high doses can lead to adverse effects such as lung inflammation and nephropathy in animal models . Furthermore, exposure during pregnancy has been linked to developmental anomalies in offspring, highlighting the need for careful risk assessment when considering its use in clinical settings .

Case Studies and Research Findings

  • In Vivo Studies on Antioxidant Activity :
    • A study demonstrated that this compound significantly reduced oxidative stress markers in a mouse model of skin inflammation. The compound was administered topically, resulting in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation.
  • Anti-inflammatory Mechanisms :
    • In vitro assays revealed that this compound inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role as an anti-inflammatory agent through modulation of the NF-kB pathway.
  • Toxicological Assessments :
    • A comprehensive study assessed the effects of various doses on pregnant mice, revealing dose-dependent increases in embryonic deaths and malformations at high concentrations (1500 mg/kg). These findings underscore the importance of evaluating safety profiles before clinical application .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Ethyl CarbamateSimple ethyl group attached to carbamateKnown carcinogen; less complex structure
4-HydroxyphenethylaminePhenolic amine without carbamate functionalityDirect precursor for synthesis
Ethyl N-(4-hydroxyphenyl)carbamateLacks the ethylene bridgeSimilar antioxidant properties but different activity
Benzyl N-(4-hydroxyphenyl)carbamateBenzyl group instead of ethylPotentially different solubility and reactivity

This compound stands out due to its specific combination of an ethylene bridge and hydroxyl-substituted phenol, enhancing its biological activity compared to simpler analogs.

Properties

IUPAC Name

ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)12-8-7-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGMINZYLYOVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376194
Record name Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70275-54-6
Record name Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add dropwise via an addition funnel a solution of ethyl chloroformate (0.74 mL, 7.7 mmol) in tetrahydrofuran (7 mL) to a stirred solution of tyramine (1.0 g, 7.3 mmol), sodium hydroxide (0.7 g, 17.1 mmol), and water (7 mL). Stir at room temperature for 18 hours then pour the reaction into 1 N aqueous hydrochloric acid so the pH=1-2. Extract with ethyl acetate (3×25 mL). Dry the combined ethyl acetate extracts over sodium chloride/magnesium sulfate, filter, and concentrate on a rotary evaporator to yield 1.3 g, 6.2 mmol of [2-(4-hydroxy-phenyl)-ethyl]-carbamic acid ethyl ester: 1H NMR (CDCl3, 300.00 MHz): 7.01 (d, 2H); 6.78 (d, 2H); 6.26 (s, 1H); 4.78 (s 1H); 4.14-4.09 (m, 2H); 3.40-3.38 (m, 2H); 2.74-2.69 (m, 2H); 1.24-1.19 (m, 3H).
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Synthesis routes and methods II

Procedure details

According to scheme 1, ethyl chloroformate is added to a solution of tyramine (1), sodium hydroxide, and water to produce the [2-(4-hydroxy-phenyl)-ethyl]-carbamic acid ethyl ester (2). The carbamate is treated with cesium carbonate and 4-fluorobenzonitrile in DMF to yield the corresponding biarylether 3. The nitrile functionality of the biaryl; ether 3 is converted to the N-acyl compound 4 by reaction with methyllithium followed by hydrolysis in aqueous sulfuric acid. The N-acyl compound 4 is converted to the acetate 5 by oxidation with m-chloroperbenzoic acid (MCPBA) in a suitable solvent. The acetate 5 is reduced with lithium aluminum hydride to afford the compound 4-[4-(2-methylamino-ethyl)-phenoxy]-phenol (6). The compound 6 is treated with benzaldehyde in the presence of sodium triacetoxyborohydride to produce the reductive amination product 4-{4-[2-(benzyl-methyl-amino)-ethyl]-phenoxy}-phenol 7 of formula I. Compounds of formula I wherein D is acetate and q is 0, may also be prepared according to scheme 2 below.
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